CID 154881602
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Overview
Description
trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt: is a chemical compound with the molecular formula C6H9KO3. It is known for its unique structure, which includes a cyclobutane ring substituted with a hydroxyl group and a carboxylate group. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Functional Groups: The hydroxyl and carboxylate groups are introduced through specific reactions, such as hydroxylation and carboxylation.
Formation of the Potassium Salt: The final step involves neutralizing the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- cis-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt
- 3-hydroxy-3-methylcyclopentanecarboxylic acid Potassium salt
- 3-hydroxy-3-methylcyclohexanecarboxylic acid Potassium salt
Uniqueness
trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt is unique due to its specific trans configuration and the presence of both hydroxyl and carboxylate groups on a cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H10KO3 |
---|---|
Molecular Weight |
169.24 g/mol |
InChI |
InChI=1S/C6H10O3.K/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8); |
InChI Key |
ONXIAPZCLFBAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C(=O)O)O.[K] |
Origin of Product |
United States |
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